1-tert-butyl-1H-pyrazol-3-amine
Overview
Description
1-tert-butyl-1H-pyrazol-3-amine belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .
Synthesis Analysis
The synthesis of 1-tert-butyl-1H-pyrazol-3-amine involves a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The reaction is carried out in a sand bath at 120 °C for 2 hours under solvent-free conditions .Molecular Structure Analysis
The molecular structure of 1-tert-butyl-1H-pyrazol-3-amine consists of a pyrazolo [3,4-d]pyrimidine ring system, which includes a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .Chemical Reactions Analysis
The chemical reaction of 1-tert-butyl-1H-pyrazol-3-amine involves a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The reaction is carried out in a sand bath at 120 °C for 2 hours under solvent-free conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-tert-butyl-1H-pyrazol-3-amine are as follows: It has a molecular weight of 139.2 . The compound is a powder at room temperature . The IUPAC name is 1-tert-butyl-1H-pyrazol-3-amine .Scientific Research Applications
Role in Heterocyclic Synthesis
The compound's utility in heterocyclic synthesis is underscored by its involvement in the formation of pyrazoline derivatives, which are crucial for the development of new anticancer agents. Pyrazoline, a five-membered ring containing three carbon and two nitrogen atoms, is recognized for its biological activity and serves as a key moiety in the synthesis of compounds with significant anticancer properties. This area of research has been expanded to explore pyrazoline derivatives' patent literature, emphasizing the compound's critical role in pharmaceutical chemistry (Pushkar Kumar Ray et al., 2022).
Applications in Medicinal Chemistry
In medicinal chemistry, 1-tert-butyl-1H-pyrazol-3-amine's derivatives, particularly pyrazolines, have been extensively investigated for their pharmacological effects. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis and application of pyrazoline derivatives in therapeutic areas reflect the compound's significance in drug discovery and development. The exploration of pyrazoline scaffolds in the inhibition of monoamine oxidase further highlights the compound's potential in addressing neurodegenerative disorders, showcasing its centrality in anti-inflammatory and antiviral drug design (D. Karati et al., 2022).
Multicomponent Synthesis for Bioactive Derivatives
The multicomponent synthesis of pyrazole derivatives, facilitated by 1-tert-butyl-1H-pyrazol-3-amine, underscores the efficiency and versatility of this approach in generating bioactive molecules. This strategy not only enhances the chemical diversity of pyrazole-containing compounds but also contributes to the development of molecules with antibacterial, anticancer, antifungal, and antioxidant activities. The comprehensive review of these multicomponent reactions emphasizes the compound's role in the creation of biologically active molecules with potential therapeutic applications (Diana Becerra et al., 2022).
Safety And Hazards
properties
IUPAC Name |
1-tert-butylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7(2,3)10-5-4-6(8)9-10/h4-5H,1-3H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQPUERRGYFDSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20529066 | |
Record name | 1-tert-Butyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20529066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-1H-pyrazol-3-amine | |
CAS RN |
1152980-49-8 | |
Record name | 1-tert-Butyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20529066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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